molecular formula C6H4ClN3 B1403498 2-Chloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1363383-25-8

2-Chloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B1403498
M. Wt: 153.57 g/mol
InChI Key: XEBYYANMFBLKFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloropyrrolo[2,1-f][1,2,4]triazine (CPT) is a heterocyclic aromatic compound that has been studied for its potential applications in the areas of synthetic organic chemistry and medicinal chemistry. CPT has been found to be a useful reagent for a variety of organic reactions, including the synthesis of a variety of heterocycles. CPT also has potential applications in medicinal chemistry, as it has been studied for its potential to act as an inhibitor of enzymes involved in the synthesis of bioactive molecules.

Scientific Research Applications

Synthesis and Production

The compound 2-Chloropyrrolo[2,1-f][1,2,4]triazine is a crucial regulatory starting material in the production of antiviral drugs like remdesivir. Recent research has developed a synthetic methodology using basic compounds such as pyrrole, chloramine, and formamidine acetate. This process has been optimized for safety, control of impurities, and scalability for large-scale production (Roy et al., 2021).

Medicinal Chemistry

2-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives exhibit a range of biological activities, making them versatile in drug discovery. They have shown potential as inhibitors for various kinases, including VEGFR-2, EGFR, and others, indicating their significance in creating targeted therapies for diseases like cancer. The scaffold's adaptability allows for structural modifications, leading to the discovery of compounds with enhanced potency and specificity (Song et al., 2013). For instance, the discovery of BMS-540215, a potent VEGFR-2 inhibitor, demonstrates the practical application of this compound in preclinical studies for solid tumor treatment (Bhide et al., 2006).

Chemical Synthesis

Innovative synthetic methodologies for 2-Chloropyrrolo[2,1-f][1,2,4]triazine derivatives have been developed. For instance, a diversity-oriented approach combined pot, atom, and step economy (PASE) to create 2-heteroaryl-substituted derivatives, indicating the compound's versatility and adaptability in chemical synthesis (Xiang et al., 2013). Another study explored regio- and diastereoselective 1,3-dipolar cycloadditions to create polysubstituted derivatives, showcasing the compound's potential in complex chemical reactions (Galeta et al., 2022).

properties

IUPAC Name

2-chloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-6-8-4-5-2-1-3-10(5)9-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBYYANMFBLKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C1)C=NC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloropyrrolo[2,1-f][1,2,4]triazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 4
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